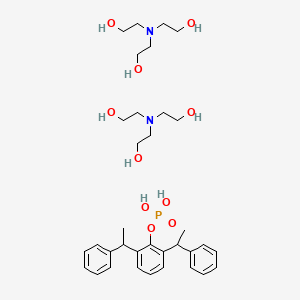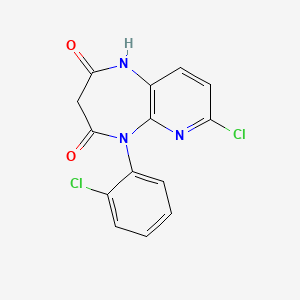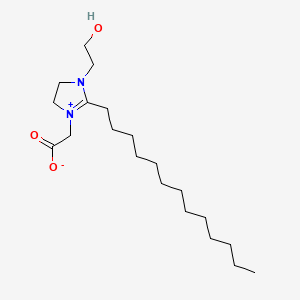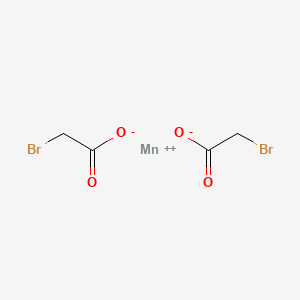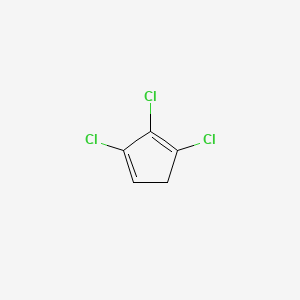
Trichlorocyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorocyclopentadiene is a chemical compound with the molecular formula C5H3Cl3 It is a chlorinated derivative of cyclopentadiene and is known for its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichlorocyclopentadiene can be synthesized through the chlorination of cyclopentadiene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the cyclopentadiene ring.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of cyclopentadiene and chlorine gas into the reactor, where the reaction is catalyzed and monitored to achieve high yields of the desired product. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Trichlorocyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated cyclopentadienones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated cyclopentadienes.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated cyclopentadienones, while reduction can produce various dechlorinated cyclopentadienes.
Aplicaciones Científicas De Investigación
Trichlorocyclopentadiene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of trichlorocyclopentadiene involves its interaction with various molecular targets. Its reactivity is primarily due to the presence of chlorine atoms, which can participate in electrophilic and nucleophilic reactions. The pathways involved in its chemical behavior include the formation of reactive intermediates that can further react with other compounds, leading to the formation of new products.
Comparación Con Compuestos Similares
Tetrachlorocyclopentadiene: Another chlorinated derivative with similar reactivity but different physical properties.
Pentachlorocyclopentadiene: A more heavily chlorinated compound with distinct chemical behavior.
Cyclopentadiene: The parent compound, which is less reactive but serves as the starting material for the synthesis of chlorinated derivatives.
Uniqueness: Trichlorocyclopentadiene is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties. Its intermediate level of chlorination makes it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
77323-84-3 |
|---|---|
Fórmula molecular |
C5H3Cl3 |
Peso molecular |
169.43 g/mol |
Nombre IUPAC |
1,2,3-trichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H3Cl3/c6-3-1-2-4(7)5(3)8/h1H,2H2 |
Clave InChI |
XNDOHPGHNCJWSF-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


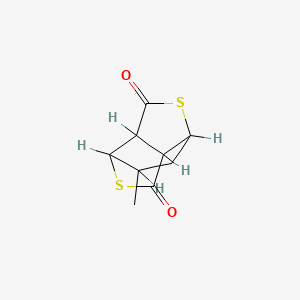
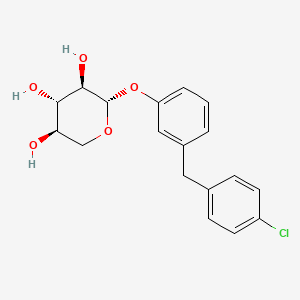
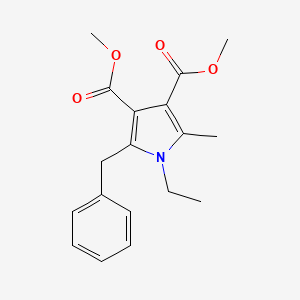
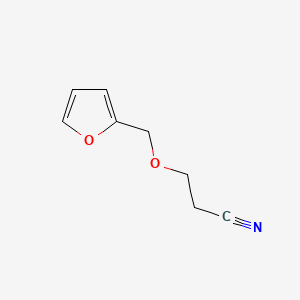


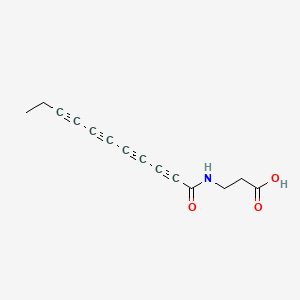

![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
